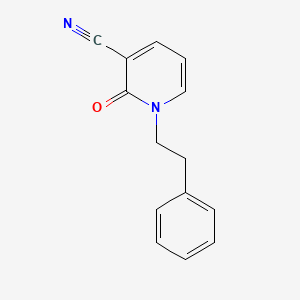![molecular formula C15H13NO B7848577 6-Methoxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848577.png)
6-Methoxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a methoxy group (-OCH₃) at the 6-position, a methyl group (-CH₃) at the 2’-position, and a carbonitrile group (-CN) at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Ullmann Reaction: This classical method involves the coupling of aryl halides in the presence of copper catalysts.
Industrial Production Methods
Industrial production of biphenyl compounds often relies on scalable and efficient synthetic routes. The Suzuki-Miyaura coupling is favored due to its mild reaction conditions and high yields. The use of palladium catalysts and boronic acids makes this method suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions similar to benzene.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.
Substitution Reactions: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Copper Catalysts: Employed in Ullmann reactions.
Strong Acids and Bases: Utilized in electrophilic and nucleophilic substitution reactions.
Major Products
Phenol Derivatives: Formed by demethylation of the methoxy group.
Substituted Biphenyls: Resulting from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Biphenyl derivatives are explored for their potential as pharmaceutical agents.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and liquid crystals due to their unique electronic properties.
Agriculture: Employed in the synthesis of agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors.
Electronic Properties: In material science, the biphenyl core contributes to the compound’s electronic properties, making it suitable for use in OLEDs and other electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-methylbiphenyl: Lacks the carbonitrile group, which may affect its reactivity and applications.
2’-Methyl-[1,1’-biphenyl]-3-carbonitrile: Lacks the methoxy group, which can influence its electronic properties and biological activity.
Eigenschaften
IUPAC Name |
4-methoxy-3-(2-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-5-3-4-6-13(11)14-9-12(10-16)7-8-15(14)17-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBJHAADLHYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-[2-(PHENOXYMETHYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7848509.png)
![N-[2-(2-hydroxyethoxy)ethyl]-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide](/img/structure/B7848510.png)
![5-Methyl-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7848511.png)
![2-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetonitrile](/img/structure/B7848516.png)
![5-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7848521.png)





![6-Methoxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848584.png)
![6-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848592.png)


